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molecular formula C10H10N2O2S B1419963 Quinolin-8-ylmethanesulfonamide CAS No. 1094691-01-6

Quinolin-8-ylmethanesulfonamide

Cat. No. B1419963
M. Wt: 222.27 g/mol
InChI Key: KRSUKFVWNHJITF-UHFFFAOYSA-N
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Patent
US08889638B2

Procedure details

N-(quinolin-8-yl)methanesulfonamide was synthesized as previously described. 2N-(quinolin-8-yl)methanesulfonamide (0.08 g, 0.34 mmol), was reacted with 4-bromomethylphenyl boronic acid pinacol ester (0.11 g, 0.37 mmol), in the presence of K2CO3 (0.14 g, 1.0 mmol) in 3 mL MeCN in a microwave reactor at 90° C. for 30 min affording B15 in 63% yield (0.09 g, 0.21 mmol). 1H NMR (400 MHz, CDCl3) δ=8.97 (dd, J1=4 Hz, J2=1.6 Hz, 1H), 8.18 (dd, J1=8.4 Hz, J2=1.6 Hz, 1H), 7.74 (dd, J1=8.4 Hz, J2=1.2 Hz, 1H), 7.64 (d, J=8 Hz, 2H), 7.50 (dd, J1=7.2 Hz, J2=1.2 Hz, 1H), 7.46 (dd, J1=8.4 Hz, J2=4.4 Hz, 1H), 7.36 (t, J=7.6 Hz, 1H), 7.22 (d, J=8 Hz, 2H), 5.20 (s, 2H), 3.20 (s, 3H), 1.30 (s, 12H). 13C NMR (100 MHz, CDCl3) δ=150.30, 145.18, 140.39, 137.00, 135.36, 135.17, 134.93, 129.74, 129.06, 128.25, 126.75, 121.68, 83.98, 55.08, 40.37, 25.08. ESI-MS(+): m/z 438.96 [M+H]+, 460.97 [M+Na]+.
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2[CH2:11][S:12]([NH2:15])(=[O:14])=[O:13])C=CC=1.Br[CH2:17][C:18]1[CH:23]=[CH:22][C:21](B2OC(C)(C)C(C)(C)O2)=[CH:20][CH:19]=1.C([O-])([O-])=O.[K+].[K+].[CH3:39][C:40]#[N:41]>>[N:41]1[C:19]2[C:18](=[CH:23][CH:22]=[CH:21][C:20]=2[NH:15][S:12]([CH3:11])(=[O:14])=[O:13])[CH:17]=[CH:39][CH:40]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.08 g
Type
reactant
Smiles
N1=CC=CC2=CC=CC(=C12)CS(=O)(=O)N
Name
Quantity
0.11 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)B1OC(C)(C)C(C)(C)O1
Name
Quantity
0.14 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3 mL
Type
reactant
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
affording B15 in 63% yield (0.09 g, 0.21 mmol)

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC=CC(=C12)NS(=O)(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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